molecular formula C14H11ClFN3O3S B4621119 N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea

Cat. No.: B4621119
M. Wt: 355.8 g/mol
InChI Key: UUZZJBGFLATMIL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a thiourea derivative that has been synthesized using specific methods to achieve high purity and yield. The aim of

Scientific Research Applications

DNA-binding Studies and Biological Activities

Research has focused on the synthesis and characterization of nitrosubstituted acyl thioureas, including compounds similar to N-(3-chloro-4-fluorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. These studies have preliminarily investigated the anti-cancer potencies of such compounds through DNA interaction studies utilizing cyclic voltammetry and UV–vis spectroscopy. Additionally, computational studies have been used to verify these interactions. The research also extends to the evaluation of antioxidant, cytotoxic, antibacterial, and antifungal activities against various pathogens (Tahir et al., 2015).

Antimicrobial Activities

Synthesis of thiourea derivatives and their evaluation for antimicrobial activities have been significant. For instance, eperezolid-like molecules synthesized from precursors including thiourea derivatives have shown high anti-Mycobacterium smegmatis activity. These findings suggest potential applications in developing antibacterial agents (Yolal et al., 2012).

Fluorescent Dye Applications

Thiourea derivatives have also been explored for their potential in creating functionalized fluorescent dyes. A Boranil fluorophore bearing a nitro-phenyl group, related to the core structure of this compound, was successfully used in a model labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence. This application highlights the role of thiourea derivatives in the development of new fluorescent materials (Frath et al., 2012).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O3S/c1-22-13-5-3-9(19(20)21)7-12(13)18-14(23)17-8-2-4-11(16)10(15)6-8/h2-7H,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZZJBGFLATMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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